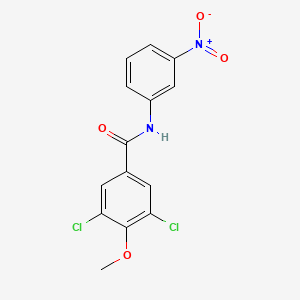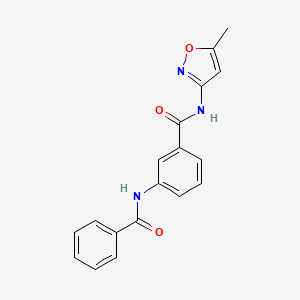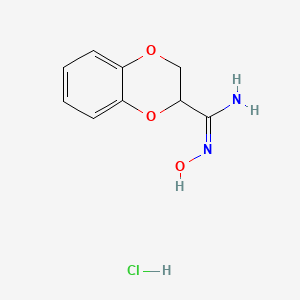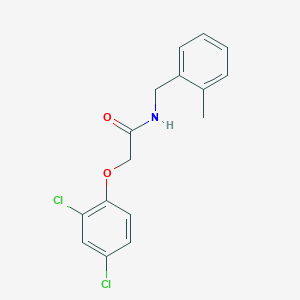
1,3-diphenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 1,3-diphenyl-1H-pyrazole-4-carboxamide, involves several chemical reactions that yield these compounds under specific conditions. For instance, one study details the synthesis of novel pyrazole derivatives, characterizing them using techniques such as NMR, mass spectra, and FT-IR, among others, which could be analogous to the methods used for synthesizing this compound (Kumara et al., 2018).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and potential applications of this compound. Single crystal X-ray diffraction studies, Hirshfeld surface analysis, and DFT calculations have been applied to similar compounds to analyze their three-dimensional structure and intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound with various reagents can lead to a plethora of novel derivatives with diverse biological and chemical properties. Studies have explored reactions of related pyrazole carboxylic acid chlorides with hydroxylamines and carbazates, yielding novel N-substituted pyrazole carboxamides, indicating the versatility of pyrazole derivatives in chemical synthesis (E. Korkusuz & İ. Yıldırım, 2010).
Physical Properties Analysis
The physical properties of this compound, such as thermal stability and solubility, play a significant role in its applications. Similar compounds have been found to be thermally stable up to certain temperatures, and their solubility can vary depending on the solvent, which is critical for their use in various scientific and industrial processes (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, potential biological activity, and interaction with other chemical entities, are essential for exploring its utility in various fields. For example, the study on pyrazole derivatives' antifungal activity against succinate dehydrogenase highlights the potential biological applications of such compounds (Xiaobin Wang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
1,3-Diphenyl-1H-pyrazole-4-carboxamide is a versatile compound used in various synthesis processes. For instance, it has been used in the synthesis of N-substituted pyrazole carboxamides and carbohydrazides, which are explored for their potential in different fields like agriculture and medicine (Korkusuz & Yıldırım, 2010). Additionally, its reactions with various amines and other agents have led to the formation of novel compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis and Chemical Reactions
This compound has been utilized in one-pot, multi-component chemical reactions. It serves as a building block in creating various derivatives under mild conditions, demonstrating its role in facilitating efficient and versatile chemical syntheses (Shaabani et al., 2009).
Agricultural Applications
This compound's derivatives have shown promise in agricultural applications. For example, certain pyrazole-4-carboxamide derivatives are being investigated for their potential as agricultural fungicides, specifically targeting succinate dehydrogenase in fungal pathogens (Wang et al., 2020).
Antimicrobial and Antifungal Activities
Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some of these derivatives have shown effectiveness against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).
Anticonvulsant Properties
The compound and its derivatives have been explored for their anticonvulsant activity. Studies have shown that certain derivatives exhibit protective effects against seizures, suggesting their potential use in treating epilepsy (Siddiqui et al., 2010).
Insecticidal Properties
In the field of pest control, pyrazole carboxamide derivatives have been studied for their insecticidal properties. These compounds, including those derived from this compound, have shown effectiveness against various agricultural pests (Zhao et al., 2017).
Anticancer Research
Significant research has been done on pyrazole carboxamide derivatives in the context of cancer treatment. Some studies have indicated that these derivatives exhibit potent antitumor activities, suggesting their potential as candidates in cancer therapeutics (Sun et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 1,3-diphenyl-1H-pyrazole-4-carboxamide could involve further exploration of its pharmacological activities, as well as the development of novel synthetic methods . Additionally, the compound could be studied for potential applications in various fields such as technology, medicine, and agriculture .
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone . This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides .
Mode of Action
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens . This disruption affects various biochemical pathways, leading to the death of the pathogens .
Pharmacokinetics
The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles . This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity . .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Eigenschaften
IUPAC Name |
1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLTOJKQOBXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154639 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125103-40-4 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)



![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)



![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)